

Application Note: Scalable Synthesis of 2-Amino-5-ethoxybenzamide

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Compound of Interest

Compound Name: 2-Amino-5-ethoxybenzamide

CAS No.: 1250898-29-3

Cat. No.: B581522

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Introduction & Scope

The substituted benzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous gastroprokinetic agents (e.g., Itopride, Mosapride) and antipsychotics (e.g., Sulpiride). **2-Amino-5-ethoxybenzamide** represents a critical building block where the 5-ethoxy group provides specific lipophilic interactions and the 2-amino group serves as a handle for further derivatization or heterocycle formation.

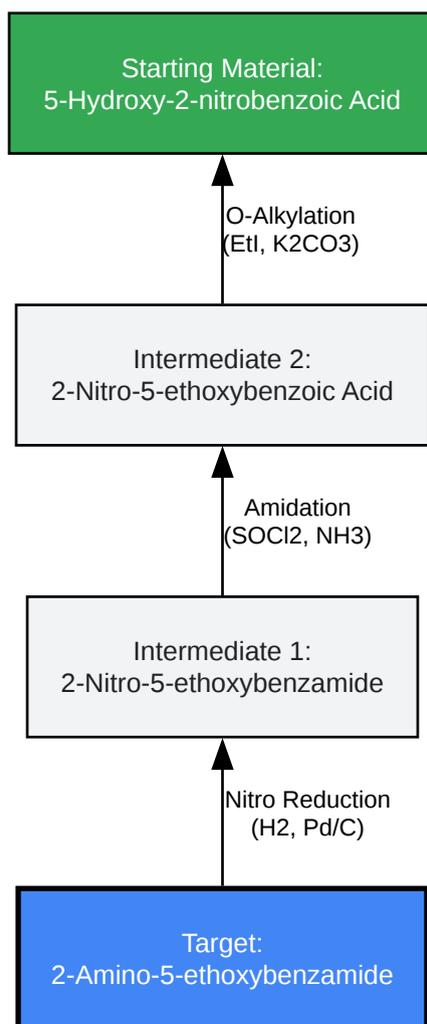
This Application Note details a robust, three-step synthetic protocol designed for high purity (>98%) and scalability. Unlike conventional routes that may suffer from regioselectivity issues during nitration, this protocol utilizes a "Nitro-First, Alkylate-Second" strategy to ensure positional accuracy of the substituents.

Key Advantages of This Protocol:

- **Regiocontrol:** Starts with the pre-nitrated scaffold to guarantee the 2-amino/5-ethoxy substitution pattern.
- **Scalability:** Avoids column chromatography in favor of crystallization-based purification.
- **Safety:** optimized hydrogenation conditions to minimize hydroxylamine by-products.

Retrosynthetic Strategy

The synthesis is designed around the stability of the nitro group. We avoid direct ethoxylation of a labile amino-phenol, which would require extensive protection/deprotection steps. Instead, we utilize 5-hydroxy-2-nitrobenzoic acid as the divergent starting material.



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Figure 1: Retrosynthetic analysis prioritizing the stability of the nitro-intermediate.

Detailed Experimental Protocol

Step 1: O-Alkylation (Synthesis of 2-Nitro-5-ethoxybenzoic acid)

This step installs the ethyl group at the 5-position. The use of DMF and Potassium Carbonate (

) facilitates a clean reaction.

- Reagents:
 - 5-Hydroxy-2-nitrobenzoic acid (1.0 eq)
 - Ethyl Iodide (1.2 eq)
 - Potassium Carbonate (2.5 eq)
 - DMF (Dimethylformamide), anhydrous (10 vol)

Procedure:

- Charge a 3-neck round-bottom flask (RBF) with 5-Hydroxy-2-nitrobenzoic acid and DMF. Stir until dissolved.
- Add Potassium Carbonate in portions at room temperature (exothermic).
- Cool the mixture to 0–5°C using an ice bath.
- Dropwise add Ethyl Iodide over 30 minutes.
- Allow the reaction to warm to room temperature and heat to 60°C for 4–6 hours.
- Monitor: TLC (Mobile Phase: DCM/MeOH 9:1) or HPLC.^{[1][2][3]}
- Workup: Pour the reaction mixture into ice-cold water (excess). Acidify to pH 2–3 with 1N HCl to precipitate the product.
- Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

Critical Parameter: Ensure the pH adjustment in step 7 is slow to prevent trapping of inorganic salts in the precipitate.

Step 2: Acid Activation & Amidation

We convert the carboxylic acid to the amide via an acid chloride intermediate. This method is preferred over coupling reagents (EDC/HOBt) for scale-up due to cost and ease of purification.

- Reagents:
 - 2-Nitro-5-ethoxybenzoic acid (from Step 1)
 - Thionyl Chloride () (3.0 eq)
 - Catalytic DMF (3-4 drops)
 - Ammonia () gas or 28% Ammonium Hydroxide ()
 - Toluene (Solvent)[3]

Procedure:

- Suspend 2-Nitro-5-ethoxybenzoic acid in Toluene (10 vol).
- Add Thionyl Chloride and catalytic DMF.
- Reflux (approx. 110°C) for 2–3 hours until gas evolution (,) ceases and the solution becomes clear.
- Concentrate under reduced pressure to remove excess (azeotrope with toluene).
- Re-dissolve the residue in dry THF or DCM.

- Cool to 0°C. Purge Ammonia gas into the solution OR add Ammonium Hydroxide dropwise (if using biphasic conditions).
- Stir for 2 hours at room temperature.
- Workup: Evaporate solvent. Slurry the residue in water to remove ammonium salts. Filter and dry the yellow solid (2-Nitro-5-ethoxybenzamide).

Step 3: Catalytic Hydrogenation (Target Synthesis)

The final step reduces the nitro group to the primary amine.

- Reagents:
 - 2-Nitro-5-ethoxybenzamide
 - 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)
 - Methanol or Ethanol (Solvent)[4]
 - Hydrogen Gas (

)[4]

Procedure:

- In a hydrogenation autoclave, dissolve the nitro-amide in Methanol.
- Add 10% Pd/C (carefully, under inert atmosphere to prevent ignition).
- Purge the vessel with Nitrogen (

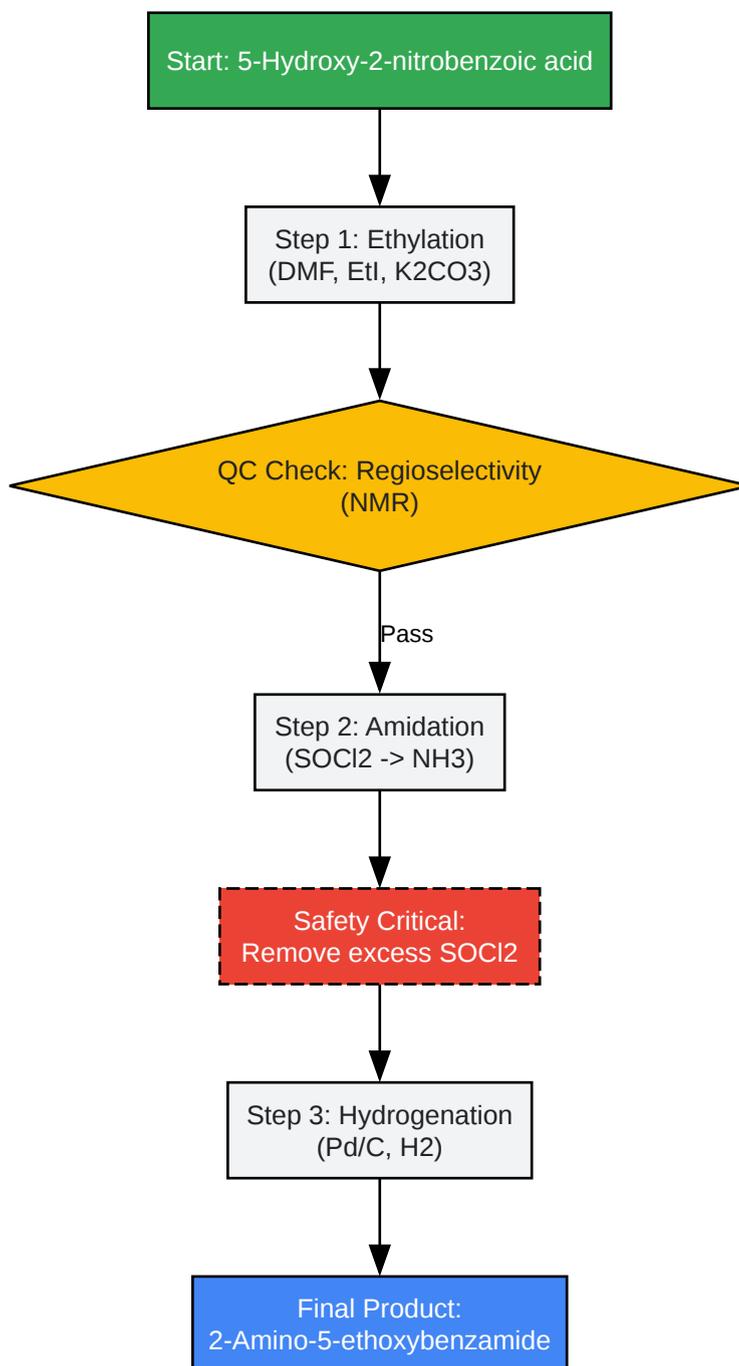
) x3, then Hydrogen (

) x3.
- Pressurize to 3–5 bar (45–75 psi)

- Stir at Room Temperature for 6–12 hours.
 - Note: Heating is usually not required and may promote side reactions.
- Monitor: HPLC for the disappearance of the nitro peak.
- Workup: Filter through a Celite bed to remove the catalyst. Wash the bed with methanol.
- Concentrate the filtrate to obtain the crude off-white solid.
- Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[\[4\]](#)

Process Workflow Diagram

The following diagram illustrates the critical decision points and safety checks during the synthesis.



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Figure 2: Operational workflow emphasizing the critical removal of thionyl chloride before amidation.

Analytical Specifications & Validation

To ensure the material is suitable for downstream pharmaceutical applications (e.g., synthesis of Itopride analogs), the following specifications must be met.

Test Parameter	Method	Acceptance Criteria
Appearance	Visual	Off-white to pale beige crystalline powder
Purity	HPLC (C18, ACN/H ₂ O)	≥ 98.0% (Area %)
Melting Point	Capillary	158°C – 162°C (Typical)
Mass Spec	LC-MS (ESI+)	[M+H] ⁺ = 181.2 m/z (approx)
¹ H-NMR	DMSO-d ₆ , 400 MHz	Consistent with structure (See below)
Residual Solvents	GC-HS	DMF < 880 ppm, Toluene < 890 ppm

Expected ¹H-NMR Signals (DMSO-d₆):

- 1.30 (t, 3H, -CH₃)
- 3.95 (q, 2H, -OCH₂-)
- 6.0–6.5 (br s, 2H, -NH₂, aniline)
- 6.7 (d, 1H, Ar-H ortho to OEt)
- 6.9 (dd, 1H, Ar-H meta)
- 7.1 (d, 1H, Ar-H ortho to C=O)
- 7.5–8.0 (br s, 2H, -CONH₂)

Troubleshooting & Expert Tips

- **Incomplete Amidation:** If Step 2 yields a carboxylic acid impurity, it indicates incomplete formation of the acid chloride. Ensure the reaction with

is refluxed until the solution is perfectly clear. Fresh

is recommended.

- **Catalyst Poisoning:** In Step 3, if the reaction stalls, the Pd/C may be poisoned by residual sulfur from Step 2 (if wasn't fully removed). Ensure the amide intermediate is washed thoroughly with water and dried before hydrogenation.
- **Color Issues:** The final product can oxidize to a brown color if left in solution with light exposure. Store the solid in amber vials under nitrogen.

References

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- Process For The Preparation Of Itopride, Its Salts And Intermediates Thereof. QuickCompany. [Link](#) (Contextual relevance for benzamide intermediates).
- **2-Amino-5-ethoxybenzamide**. PubChem. CID 126-84-3 (Verification of chemical identity). [Link](#)

Disclaimer: This protocol is for research and development purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

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Sources

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- [3. WO2007074386A2 - A novel process for synthesis of itopride and its novel intermediate-n-\(4-hydroxybenzyl\)-3,4-dimethoxybenzamide - Google Patents \[patents.google.com\]](#)
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